4-Hydrazinyl-6-methylpyrimidin-5-amine
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Overview
Description
4-Hydrazinyl-6-methylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methylpyrimidin-5-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrazoles, and other heterocyclic compounds .
Scientific Research Applications
4-Hydrazinyl-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinyl-6-methylpyrimidin-2-amine
- 2,6-Dimethylpyrimidin-4-ylhydrazine
- 7-Fluoroquinoxalin-6-ylhydrazine
- Benzothiazol-2-ylhydrazine
Uniqueness
4-Hydrazinyl-6-methylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydrazinyl group at the 4-position and methyl group at the 6-position make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
89211-54-1 |
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Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-hydrazinyl-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H9N5/c1-3-4(6)5(10-7)9-2-8-3/h2H,6-7H2,1H3,(H,8,9,10) |
InChI Key |
LPHHNZCWPXYZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NN)N |
Origin of Product |
United States |
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